Compound Description: This compound serves as a versatile building block in the synthesis of various N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives. [] It can be readily converted to the corresponding acid chloride using thionyl chloride, which then reacts with a diverse range of amines to yield the desired carboxamide derivatives. []
Relevance: This compound shares the core 1,2,3-triazole-4-carboxamide structure with 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. [] The key structural difference lies in the substituents at the N1 and N4 positions of the triazole ring. While the target compound features a 4-bromophenyl group at N1 and a 2,4-dimethoxyphenyl group at N4, this related compound has a 4-methylphenyl group at N1 and various substituents at N4. []
Compound Description: This compound, characterized by X-ray crystallography, contains a central pyrazole ring linked to thiazole and triazole rings. [] The molecule exhibits a twisted conformation due to the dihedral angles between these rings. []
Compound Description: This compound is synthesized from sodium 4-acetyl-1-phenyl-1H-[1.2.3]triazolate reacting with methoxyamine hydrochloride. [] Its crystal structure reveals an intramolecular N—H⋯N hydrogen bond within the molecule. []
Relevance: This compound and 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belong to the same chemical class of 1,2,3-triazole-4-carboxamides. [] Both share the core triazole ring with a carboxamide group at the C4 position and a methyl substituent at the C5 position. [] The primary difference lies in the substituents at the N1 and N4 positions: the target compound features a 4-bromophenyl group at N1 and a 2,4-dimethoxyphenyl group at N4, while this compound has a methoxy group at N1 and a phenyl group at N4. []
Compound Description: This compound, characterized by its crystal structure, exhibits a substituted triazole ring connected to a chlorothiazole unit through a methylene bridge. [] The structure is stabilized by both intra- and intermolecular hydrogen bonds. []
Compound Description: The single-crystal X-ray diffraction study of this compound reveals its triazole ring is connected to a thiazole ring and a pyridine ring with specific dihedral angles between them. [] The structure is stabilized by intra- and intermolecular hydrogen bonds. []
Compound Description: Synthesized via a two-step process involving a click Dimroth reaction and acid amidation, this compound forms homodimers in its extended structure through N—H⋯N and C—H⋯N hydrogen bonds. []
Relevance: Both this compound and 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide are classified as 1,2,3-triazole-4-carboxamides and share a common scaffold. [] The key differences lie in the substituents at the C5, N1 and N4 positions. This compound has a cyclopropyl group at C5, a 4-methoxyphenyl group at N1, and a 4-chlorophenyl group at N4, while the target compound has a methyl group at C5, a 4-bromophenyl group at N1, and a 2,4-dimethoxyphenyl group at N4. []
Compound Description: This compound, with two crystallographically independent molecules in its asymmetric unit, shows a specific Br—C—C=O torsion angle and inclination between benzene and triazole rings. [] Weak hydrogen bonds and Br⋯Br interactions link the molecules in its crystal structure. []
Compound Description: This compound is one of the seven new 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles analyzed in a study investigating the structural relationship between J147, a potential Alzheimer's disease drug, and triazole derivatives. []
Compound Description: This compound is another one of the seven new 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles studied for its structural similarities to J147, a potential Alzheimer's drug. [] Its minimum-energy conformation, very similar to its X-ray structure, shows a close relationship to one of the minima of J147. []
Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. [, , , , , , , ] Studies have focused on its binding affinity, molecular interactions with the CB1 receptor, and its potential as a lead compound for developing new cannabinoid antagonists. [, , , , , , , ]
Relevance: Although SR141716A is structurally dissimilar to 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, it is frequently mentioned in the context of cannabinoid research, which often involves exploring diverse heterocyclic scaffolds for developing novel ligands. [, , , , , , , ] This highlights the exploration of various heterocycles, including triazoles and pyrazoles, in medicinal chemistry for targeting CB1 receptors.
Compound Description: VCHSR is a structural analog of SR141716A, designed to lack hydrogen bonding potential at the C3 position, which is crucial for SR141716A's inverse agonism at the CB1 receptor. [] VCHSR acts as a neutral antagonist at the CB1 receptor. []
Compound Description: CP55244 is a known cannabinoid agonist, frequently used in studies investigating the structure-activity relationships of cannabinoid ligands and the development of pharmacophore models for CB1 receptor binding. []
Compound Description: WIN55212-2 is a potent and widely used cannabinoid agonist, frequently employed in studies exploring the pharmacology and signaling pathways of cannabinoid receptors. [, , , , , , , , , , , , ]
Relevance: Both this compound and 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide share the basic 1,2,3-triazole-4-carboxamide core structure. [] They differ significantly in their substituents at the N1 and N4 positions. This compound has a heptyl chain at N1 and a complex [2′-(hydroxyethoxy)ethylamino]ethyl substituent at N4, while the target compound has a 4-bromophenyl group at N1 and a 2,4-dimethoxyphenyl group at N4. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.